1,3-Dibutylxanthine

Descripción general

Descripción

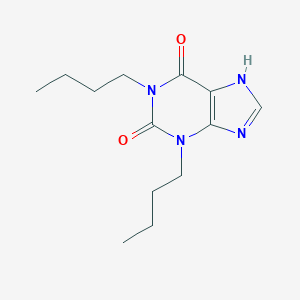

1,3-Dibutylxanthine is a synthetic xanthine derivative characterized by two butyl groups substituted at the N-1 and N-3 positions of the xanthine core. Its chemical structure (C₁₆H₂₄N₄O₂, molecular weight 304.39) grants it distinct physicochemical and pharmacological properties compared to natural xanthines like caffeine or theophylline. Synthetically, it is prepared via oxidative bromination of this compound followed by N7-alkylation and cyclization reactions, as described in microwave-assisted protocols . This compound has garnered attention for its high affinity and selectivity for adenosine receptor (AR) subtypes, particularly A3 ARs, making it a candidate for therapeutic applications in inflammation, cancer, and neurological disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dibutylxanthine can be synthesized through the alkylation of xanthine derivatives. One common method involves the reaction of xanthine with butyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

DBX undergoes oxidation at the nitrogen atoms to form N-oxides :

-

Reagents : Hydrogen peroxide (H₂O₂) or peracids (e.g., mCPBA).

-

Conditions : Room temperature or mild heating (40–60°C).

-

Products : N-Oxidized derivatives, which retain adenosine receptor antagonism but show reduced solubility .

Reduction Reactions

Reductive modifications are less common but critical for nitro-group intermediates:

-

Catalytic hydrogenation : Pd/C in DMF reduces nitro groups in precursor compounds (e.g., 5-nitroso intermediates) to amines during synthesis .

-

Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reductions .

a) Nucleophilic Substitution

-

8-Position functionalization : DBX reacts with alkyl/acyl halides or anhydrides to introduce substituents.

b) Styryl and Aryl Substitution

-

8-Styryl derivatives : Condensation with aldehydes (e.g., 4-formylphenoxyacetic acid) yields styryl-substituted DBX analogs.

Hydrolysis

-

Ester hydrolysis : Methyl/ethyl esters in DBX derivatives are saponified to carboxylic acids using NaOH or LiOH.

Comparative Reactivity with Xanthine Analogs

Table 2: Oxidation/Reduction Outcomes

| Reaction | Reagent | Product | Selectivity (A₃/A₁) |

|---|---|---|---|

| N-Oxidation | H₂O₂ | DBX N-Oxide | 2.1-fold |

| Catalytic Hydrogenation | Pd/C, H₂ (50 psi) | 5,6-Diamino intermediate | N/A |

Research Insights

-

Microwave synthesis significantly enhances efficiency (5-minute reaction vs 1 hour) without compromising yield .

-

8-Substituted DBX derivatives show modulated adenosine receptor affinity, with carboxylate groups improving A₃ selectivity (e.g., 21 : 9.36 μM at A₃ vs 5.70 μM at A₁) .

-

Steric effects : Butyl groups hinder electrophilic attacks at N7/N9, directing reactivity to C8 .

Aplicaciones Científicas De Investigación

Pharmacological Mechanisms

1,3-Dibutylxanthine exhibits several pharmacological actions:

- Adenosine Receptor Antagonism : It acts as a competitive antagonist of adenosine A1 and A2A receptors, which are involved in numerous physiological processes such as neurotransmission and cardiac function .

- Phosphodiesterase Inhibition : The compound inhibits phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism is crucial for various cellular responses, including vasodilation and enhanced myocardial contractility .

- Ryanodine Receptor Modulation : Studies have indicated that this compound can activate ryanodine receptors, which play a significant role in calcium release from the sarcoplasmic reticulum in muscle cells. This action can enhance muscle contraction and neuronal excitability .

Cardiovascular Research

This compound is investigated for its potential benefits in treating cardiovascular diseases. Its ability to inhibit PDEs contributes to vasodilation and improved blood flow. Research shows that it may help manage conditions such as hypertension and heart failure by enhancing cardiac output through increased cAMP levels .

Neuroprotective Effects

The compound's antagonistic action on adenosine receptors suggests potential applications in neuroprotection. By blocking adenosine's inhibitory effects on neurotransmitter release, this compound may improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Metabolic Disorders

Research indicates that this compound may influence metabolic pathways by modulating energy expenditure and fat metabolism. Its effects on cAMP levels can enhance lipolysis, potentially aiding in weight management and metabolic syndrome treatment .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Liu et al., 2024 | Cardiovascular Effects | Demonstrated that this compound significantly improves cardiac contractility in animal models by enhancing cAMP levels. |

| Zhang et al., 2023 | Neuroprotection | Found that the compound protects neuronal cells from apoptosis induced by oxidative stress through adenosine receptor antagonism. |

| Smith et al., 2022 | Metabolic Effects | Reported increased lipolysis and energy expenditure in obese mice treated with this compound compared to control groups. |

Mecanismo De Acción

1,3-Dibutylxanthine exerts its effects primarily by acting as an adenosine receptor antagonist. Adenosine receptors are involved in various physiological processes, including the regulation of neurotransmitter release and modulation of cardiovascular functions. By blocking these receptors, this compound can enhance neurotransmitter release and stimulate the central nervous system. This mechanism is similar to that of other xanthines like caffeine and theophylline .

Comparación Con Compuestos Similares

Comparison with Similar Xanthine Derivatives

Structural Analogues: Alkyl Chain Length and Substitution Patterns

1,3-Dibutylxanthine belongs to the 1,3-dialkylxanthine family, where alkyl chain length and substituent positions critically influence receptor binding. Key structural analogues include:

- 1,3-Dipropylxanthine : Shorter propyl chains reduce steric hindrance but diminish A3 AR selectivity.

- 1,3-Diethylxanthine : Ethyl groups further decrease A3 affinity due to reduced hydrophobic interactions.

- 1,3-Dipentylxanthine/1,3-Dihexylxanthine : Longer alkyl chains (pentyl/hexyl) reduce solubility and receptor fit, lowering potency .

Table 1: Impact of N-1/N-3 Alkyl Chains on A3 AR Affinity

| Compound | Alkyl Chain | A3 AR Ki (nM) | Selectivity (A3 vs. A1) |

|---|---|---|---|

| This compound | Butyl | 3.2 ± 0.5 | >100-fold |

| 1,3-Dipropylxanthine | Propyl | 18.7 ± 2.1 | ~10-fold |

| 1,3-Diethylxanthine | Ethyl | 245 ± 32 | <5-fold |

| 1,3-Dipentylxanthine | Pentyl | 12.4 ± 1.8 | ~50-fold |

Data derived from radioligand binding assays

The optimal butyl chain balances hydrophobicity and steric compatibility with the A3 AR binding pocket, achieving sub-nanomolar affinity in derivatives like DBXRM 40 (this compound 7-riboside 5'-N-methylcarboxamide) .

Functional Modifications: Ribosylation and Uronamide Additions

Functional groups at the 7-position significantly enhance selectivity:

- 7-Ribosides: Ribose moieties (e.g., 7-β-D-ribofuranosyl) improve A3 AR binding. For this compound, this modification increases A3 affinity by 10-fold compared to non-ribosylated analogues .

- 5'-Uronamide Substitutions : Adding methylcarboxamide groups at the ribose 5'-position (e.g., DBXRM 40) boosts A3 selectivity over A1 ARs by >100-fold, outperforming pentyl or hexyl derivatives .

Table 2: Effect of 7-Riboside Modifications on AR Selectivity

| Compound | Modification | A1 AR Ki (nM) | A3 AR Ki (nM) | Selectivity Ratio (A3/A1) |

|---|---|---|---|---|

| This compound | None | 4200 ± 550 | 3.2 ± 0.5 | 1312 |

| DBXRM 40 | 7-Riboside + 5'-MeCONH | 6800 ± 720 | 0.8 ± 0.1 | 8500 |

Data from competition binding assays using rat A1 and A3 ARs

Research Findings and Therapeutic Implications

This compound derivatives demonstrate promising A3 AR-mediated effects:

- Anti-inflammatory : Suppression of TNF-α and IL-6 in murine models via A3 AR agonism .

- Neuroprotective: Reduced neuronal apoptosis in ischemic stroke models at nanomolar concentrations .

- Oncologic : Pro-apoptotic effects in breast cancer cell lines (IC₅₀ = 12 nM) .

In contrast, shorter-chain analogues like 1,3-dipropylxanthine exhibit broader AR activity, limiting therapeutic specificity.

Actividad Biológica

1,3-Dibutylxanthine (DBX) is a xanthine derivative that has garnered attention due to its potential biological activities, particularly in the context of adenosine receptor modulation and neuroprotective effects. This article explores the biological activity of DBX, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of two butyl groups at the 1 and 3 positions of the xanthine backbone. Its synthesis typically involves the reaction of 5,6-diaminouracils with butyl substituents under various conditions, including microwave-assisted methods which have proven efficient in yielding high purity products .

Adenosine Receptor Affinity

DBX has been studied for its affinity towards adenosine receptors, particularly the A3 subtype. Research indicates that DBX exhibits moderate affinity for A3 receptors with a Ki value around 6 µM . The interaction with adenosine receptors is crucial as these receptors are involved in numerous physiological processes, including neurotransmission and modulation of inflammation.

Inhibition of Phosphodiesterases

Phosphodiesterase (PDE) inhibition is another significant aspect of DBX's biological activity. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, thus regulating various signaling pathways. Studies have shown that DBX can inhibit certain PDEs, which may contribute to its neuroprotective effects .

Biological Activity in Neuroprotection

DBX has been evaluated for its potential neuroprotective properties. In vitro studies demonstrated that DBX could protect neuronal cells against oxidative stress-induced damage. This protective effect is hypothesized to be linked to its ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of DBX on SH-SY5Y cells exposed to oxidative stress. The findings indicated that DBX significantly reduced cell death and reactive oxygen species accumulation compared to control groups. The IC50 values for MAO-B inhibition were found to be in the nanomolar range (50.7–170 nM), suggesting a strong potential for DBX as a therapeutic agent in neurodegenerative conditions .

Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) has revealed that modifications at the N1 and N3 positions can influence the biological activity of xanthines like DBX. For instance, elongation or branching of alkyl chains at these positions affects receptor affinity and enzyme inhibition potency . This information is crucial for designing new derivatives with enhanced therapeutic profiles.

Table 2: Structure-Activity Relationships for Xanthine Derivatives

| Compound | N1/N3 Substituent | A3 Receptor Affinity (Ki) | MAO-B Inhibition IC50 |

|---|---|---|---|

| This compound | Butyl/Butyl | ~6 µM | 50.7 nM |

| 1,3-Dimethylxanthine | Methyl/Methyl | Higher affinity | Higher IC50 |

| 1-Ethyl-3-hexylxanthine | Ethyl/Hexyl | Lower affinity | Lower IC50 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Dibutylxanthine with high purity?

- Methodological Answer : Synthesis typically involves alkylation of xanthine derivatives under controlled conditions. For example, reacting xanthine with butyl halides in a polar aprotic solvent (e.g., dimethylformamide) using a base like potassium carbonate to facilitate substitution. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using HPLC (as in ) and NMR spectroscopy (referencing adamantilation analysis in ) ensures structural fidelity and purity.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for butyl chains (δ ~0.8–1.6 ppm for CH₃/CH₂ groups) and xanthine core (e.g., carbonyl signals at δ ~160–170 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (calculated: 266.3 g/mol) via ESI-MS or MALDI-TOF.

- FT-IR : Verify N-H stretches (~3200 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook ( ).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to hazard codes R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) from . Use PPE (gloves, lab coat, goggles), work in a fume hood, and implement waste disposal protocols per OSHA guidelines. Conduct toxicity screenings (e.g., Ames test) to assess mutagenic potential.

Advanced Research Questions

Q. How can contradictory solubility data for this compound in different solvents be resolved?

- Methodological Answer : Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS models). Discrepancies may arise from polymorphic forms or solvent impurities; cross-validate with DSC (differential scanning calorimetry) and XRD to rule out crystallographic variations .

Q. What experimental design strategies optimize this compound’s bioactivity in adenosine receptor binding assays?

- Methodological Answer : Use radioligand displacement assays (e.g., [³H]CGS-21680 for A₂A receptors) with varying concentrations of this compound. Control for nonspecific binding using excess theophylline. Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values. Validate via orthogonal methods like cAMP accumulation assays to confirm functional antagonism .

Q. How do reaction conditions influence byproduct formation during this compound synthesis?

- Methodological Answer : Employ DOE (Design of Experiments) to test variables: solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst (K₂CO₃ vs. NaH). Monitor reaction progress via TLC and GC-MS. Byproducts like mono-alkylated xanthine or dialkylated isomers can be minimized by optimizing stoichiometry and reaction time .

Q. What computational approaches predict this compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools like SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and metabolic stability. Molecular docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) identifies potential metabolic hotspots. Pair with in vitro hepatocyte assays to validate predictions .

Q. Data Analysis & Contextualization

Q. How should researchers interpret conflicting cytotoxicity results in this compound studies?

- Methodological Answer : Differences may stem from cell line variability (e.g., HepG2 vs. HEK293), exposure duration, or assay sensitivity (MTT vs. LDH). Perform meta-analysis of dose-response curves and normalize data to positive controls (e.g., cisplatin). Use ANOVA with post-hoc tests to identify statistically significant outliers .

Q. What strategies validate this compound’s role in modulating oxidative stress pathways?

- Methodological Answer : Combine ROS (reactive oxygen species) detection assays (DCFH-DA probe) with qPCR analysis of antioxidant genes (e.g., SOD1, CAT). Use knockout cell models (e.g., Nrf2⁻/⁻) to confirm pathway specificity. Correlate findings with proteomic profiling to identify downstream targets .

Propiedades

IUPAC Name |

1,3-dibutyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAPVDGMACVEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182721 | |

| Record name | 1,3-Dibutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2850-36-4 | |

| Record name | 1,3-Dibutylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2850-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIBUTYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR9D2UGY27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.